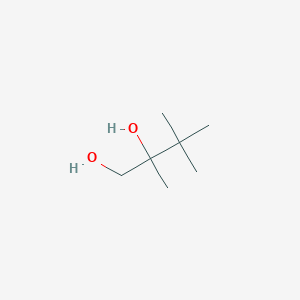2,3,3-Trimethylbutane-1,2-diol
CAS No.:
Cat. No.: VC14025726
Molecular Formula: C7H16O2
Molecular Weight: 132.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H16O2 |
|---|---|
| Molecular Weight | 132.20 g/mol |
| IUPAC Name | 2,3,3-trimethylbutane-1,2-diol |
| Standard InChI | InChI=1S/C7H16O2/c1-6(2,3)7(4,9)5-8/h8-9H,5H2,1-4H3 |
| Standard InChI Key | JOEVSHWHIUYQJN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C(C)(CO)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
2,3,3-Trimethylbutane-1,2-diol is a branched aliphatic diol featuring hydroxyl groups at the C1 and C2 positions of a butane backbone, with methyl substituents at C2, C3, and C3 (Figure 1). The IUPAC name derives from its longest carbon chain (butane) and the positions of substituents. Its molecular formula is C₇H₁₆O₂, with a molar mass of 132.20 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 0.949 g/cm³ | |
| Boiling Point | 199.5°C at 760 mmHg | |
| Melting Point | 126–127°C | |
| Flash Point | 83.6°C | |
| LogP (Partition Coefficient) | 0.776 |
The compound’s logP value indicates moderate hydrophobicity, suggesting balanced solubility in polar and nonpolar media. Its crystalline structure at room temperature (melting point >100°C) implies strong intermolecular hydrogen bonding .
Spectroscopic Characterization
While direct spectral data for 2,3,3-trimethylbutane-1,2-diol are scarce, analogs like 2,2,3-trimethylbutane-1,3-diol provide insights. Nuclear magnetic resonance (NMR) spectra of similar diols show distinct proton environments:
-
¹H NMR: δ 1.05–1.25 ppm (methyl groups), δ 3.40–3.70 ppm (hydroxyl-bearing methine protons) .
-
¹³C NMR: Peaks near δ 70–75 ppm (oxygenated carbons) and δ 20–30 ppm (methyl carbons) .
Mass spectrometry of the molecular ion (m/z 132.115) and fragment patterns aid in structural confirmation .
Synthetic Methodologies
Catalytic Oxidation of Olefins
A patented route to structurally related diols involves the oxygen-mediated oxidation of dimethylbutenes (Equation 1):
Key process parameters include:
-
Temperature: 40–180°C (optimal: 80–120°C)
-
Pressure: 2.5–15 bar O₂
-
Residence Time: 5–150 minutes
This method achieves 70–80% selectivity for diol products, avoiding expensive hydrogen peroxide or metal catalysts . For 2,3,3-trimethylbutane-1,2-diol, analogous pathways using trimethyl-substituted olefins remain unexplored but theoretically feasible.
Hydration of Epoxides
Epoxide hydration represents an alternative route, though no direct studies apply to this diol. For example, acid-catalyzed hydration of 2,2,3-trimethylbutene oxide could yield the target compound, but regioselectivity challenges may arise.
Physicochemical Behavior and Stability
Thermal Decomposition
Thermogravimetric analysis (TGA) of analogous diols reveals decomposition onset near 200°C, with primary degradation products including water, aldehydes, and ketones . The diol’s flash point of 83.6°C classifies it as combustible, necessitating storage below 60°C .
Industrial and Research Applications
Polymer Precursors
Branched diols serve as monomers for polyurethanes and polyesters, imparting rigidity and thermal stability. The steric bulk of 2,3,3-trimethylbutane-1,2-diol could enhance glass transition temperatures (Tg) in resultant polymers compared to conventional glycols .
Solvent Formulations
High boiling points and moderate polarity make such diols candidates for high-temperature solvents or co-solvents in coatings and adhesives. Their low volatility aligns with green chemistry initiatives .
Pharmaceutical Intermediates
Vicinal diols are precursors to chiral ligands and prodrugs. The stereochemistry of 2,3,3-trimethylbutane-1,2-diol (if resolvable) might enable asymmetric synthesis applications, though no studies confirm this.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume